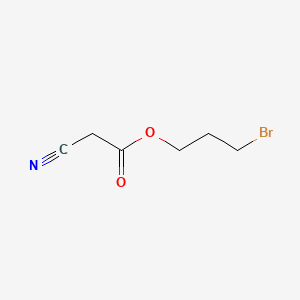
2-(5,6-dihydroxy-1H-indol-3-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,6-Dihydroxy-1H-indol-3-yl)-2-oxoacetamide is a chemical compound with a molecular formula of C10H10N2O4. This compound is known for its unique structure, which includes an indole ring substituted with two hydroxyl groups and an oxoacetamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dihydroxy-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5,6-dihydroxyindole, which is a key intermediate.
Oxidation: The indole derivative undergoes oxidation to introduce the hydroxyl groups at the 5 and 6 positions.
Acylation: The oxidized product is then subjected to acylation using oxalyl chloride to introduce the oxoacetamide group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of quinones.
Reduction: Reduction reactions can convert the oxoacetamide group to an amide or amine.
Substitution: The hydroxyl groups on the indole ring can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are employed under appropriate conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amides or amines.
Substitution: Formation of halogenated or alkylated indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5,6-Dihydroxy-1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(5,6-dihydroxy-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The hydroxyl groups on the indole ring can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The oxoacetamide group may also play a role in binding to active sites or interacting with other molecules in biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dihydroxyindole: A precursor in the synthesis of 2-(5,6-dihydroxy-1H-indol-3-yl)-2-oxoacetamide.
Indole-3-acetic acid: Another indole derivative with different functional groups.
2-Oxoindole: A compound with a similar oxo group but lacking the hydroxyl substitutions.
Uniqueness
This compound is unique due to the presence of both hydroxyl and oxoacetamide groups on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H8N2O4 |
|---|---|
Molekulargewicht |
220.18 g/mol |
IUPAC-Name |
2-(5,6-dihydroxy-1H-indol-3-yl)-2-oxoacetamide |
InChI |
InChI=1S/C10H8N2O4/c11-10(16)9(15)5-3-12-6-2-8(14)7(13)1-4(5)6/h1-3,12-14H,(H2,11,16) |
InChI-Schlüssel |
OAGOHANVFSQANQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1O)O)NC=C2C(=O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R,7R)-7-[[2-[(E)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13808744.png)

![2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B13808751.png)
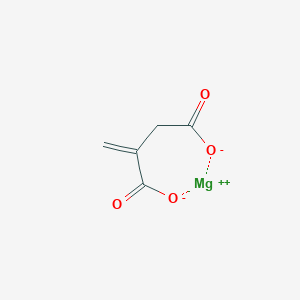
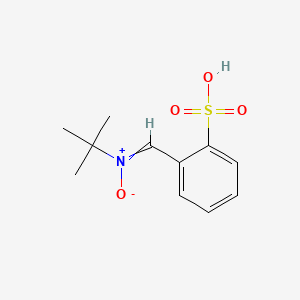
![3-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13808774.png)
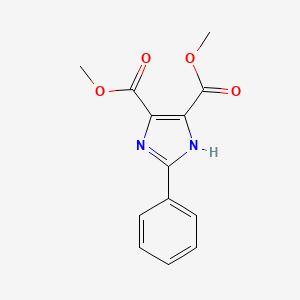

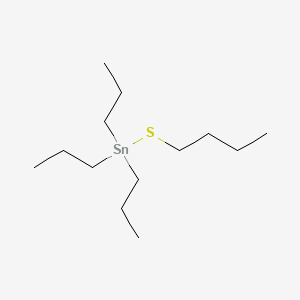
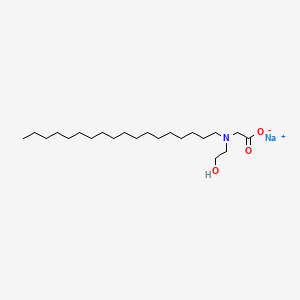

![5-Fluoro-2-(pyridin-4-yl)benzo[d]thiazole](/img/structure/B13808826.png)

